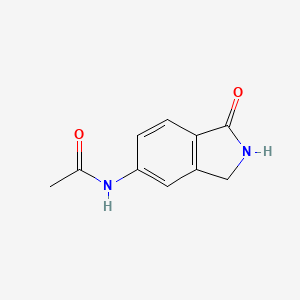
Acetamide,N-(2,3-dihydro-1-oxo-1H-isoindol-5-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.19 g/mol . This compound is part of the isoindoline family and is known for its unique structural features, which include an isoindoline core fused with an acetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, which is known for its efficiency in forming carbon-carbon bonds . This reaction typically involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, leading to the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final compound.
Analyse Des Réactions Chimiques
Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions can yield alcohols or amines.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including antioxidant and anti-inflammatory activities . Additionally, it is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- involves its interaction with specific molecular targets and pathways. While the exact molecular targets are still under investigation, it is believed that the compound exerts its effects by modulating the activity of certain enzymes and receptors . This modulation can lead to changes in cellular processes, ultimately resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- can be compared with other similar compounds, such as N-(1,3-dioxoisoindolin-5-yl)acetamide and N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- lies in its isoindoline core, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
N-(1-oxo-2,3-dihydroisoindol-5-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)12-8-2-3-9-7(4-8)5-11-10(9)14/h2-4H,5H2,1H3,(H,11,14)(H,12,13) |
Clé InChI |
FFMYMSNBYDGZNO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)C(=O)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,5R,6R)-6-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13834858.png)
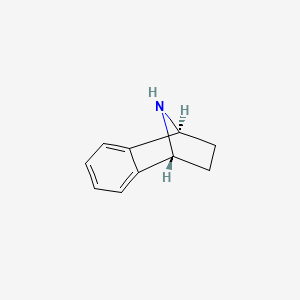
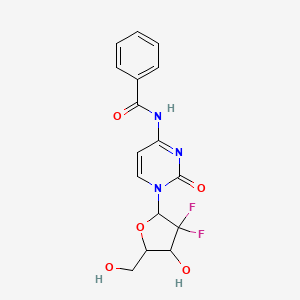
![5H-Indeno[5,6-d]oxazole](/img/structure/B13834883.png)

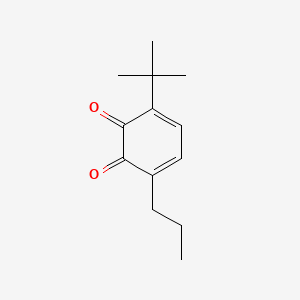
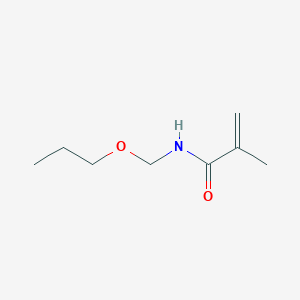
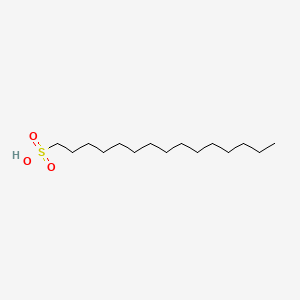

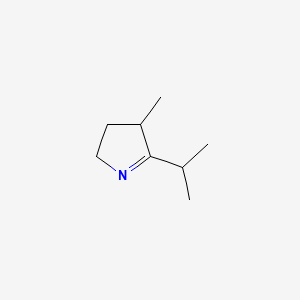

![3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one](/img/structure/B13834932.png)
